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Cat. No.: B1287892 Get Quote

An In-depth Technical Guide on 3-Amino-N,N-diethylpropanamide Hydrochloride
Derivatives and Analogs

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of 3-Amino-N,N-
diethylpropanamide hydrochloride, its derivatives, and analogs. It covers their synthesis,

biological activities, and potential therapeutic applications, with a focus on quantitative data and

detailed experimental methodologies.

Core Compound Profile
3-Amino-N,N-diethylpropanamide hydrochloride is a chemical entity with the CAS number

34105-56-1 and the molecular formula C7H17ClN2O. It serves as a foundational structure for

the development of a variety of derivatives with diverse pharmacological properties.

Synthesis of Derivatives
The synthesis of 3-Amino-N,N-diethylpropanamide derivatives and related amide compounds

can be achieved through several established chemical reactions. A general approach involves

the coupling of a carboxylic acid with an amine.
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General Synthesis Protocol for Amide Derivatives
A common method for forming the amide bond is the reaction of a substituted aniline with an

amino acid ester. This one-step reaction typically involves refluxing equimolar quantities of the

aniline and the amino acid ester in a solvent such as methanol for several hours. The resulting

solid product can then be purified and analyzed.

Another approach involves the use of coupling agents to facilitate the amide bond formation.

For instance, a carboxylic acid can be reacted with an amine in the presence of a coupling

agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI), often with an additive such as 1-

hydroxybenzotriazole (HOBt), in an appropriate solvent like anhydrous tetrahydrofuran (THF).

Biological Activities and Therapeutic Potential
Derivatives of 3-Amino-N,N-diethylpropanamide have been investigated for a range of

biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity
Certain analogs of 3-aminopropanamide have demonstrated potential as antimicrobial agents.

Studies have shown that some of these compounds can disrupt bacterial cell wall synthesis

and inhibit key metabolic pathways. For example, some derivatives have been reported to

reduce bacterial viability at concentrations as low as 10 µg/mL, indicating their potential for

development as novel antibiotics.[1]

Anticancer Activity and Enzyme Inhibition
A significant area of research for 3-aminopropanamide derivatives is in oncology, particularly as

enzyme inhibitors. A series of novel 3-aminopropanamide derivatives have been developed as

irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-

small cell lung cancer (NSCLC).

Several 3-aminopropanamide derivatives have shown potent inhibitory activity against EGFR,

including the T790M mutant which is associated with resistance to first-generation EGFR

inhibitors. The cytotoxic effects of these compounds have been evaluated in NSCLC cell lines.

Table 1: Cytotoxicity of 3-Aminopropanamide EGFR Inhibitors in NSCLC Cell Lines[2]
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Compound Cell Line IC50 (µM)

UPR1268 H1975 0.05 ± 0.01

UPR1282 H1975 0.08 ± 0.02

Gefitinib H1975 0.8 ± 0.1

UPR1268 A549 1.5 ± 0.2

UPR1282 A549 2.1 ± 0.3

Gefitinib A549 3.0 ± 0.4

UPR1268 Calu-1 0.9 ± 0.1

UPR1282 Calu-1 1.2 ± 0.2

Gefitinib Calu-1 1.8 ± 0.3

Data presented as mean ± standard deviation.

These results indicate that compounds UPR1268 and UPR1282 are significantly more potent

than gefitinib in the H1975 cell line, which harbors the EGFR T790M resistance mutation.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer

cell lines.

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds for

72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO)

to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against

the compound concentration.

Western Blot Analysis for EGFR Signaling
This protocol is used to determine the effect of the compounds on the phosphorylation of EGFR

and its downstream signaling proteins.

Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide

gel.

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine

serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane

with primary antibodies against total EGFR, phosphorylated EGFR, and other downstream

targets overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an

enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the anticancer 3-aminopropanamide derivatives is the

irreversible inhibition of EGFR. This leads to the blockade of downstream signaling pathways
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crucial for cancer cell proliferation, survival, and migration.
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Caption: EGFR Signaling Pathway Inhibition.

Experimental and Logical Workflows
The development and evaluation of 3-Amino-N,N-diethylpropanamide derivatives typically

follow a structured workflow from synthesis to biological characterization.

Synthesis of Analogs Purification and Characterization In vitro Screening Lead Compound Identification Mechanism of Action Studies In vivo Studies

Click to download full resolution via product page

Caption: Drug Development Workflow.
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This guide highlights the significant potential of 3-Amino-N,N-diethylpropanamide derivatives

as a versatile scaffold for the development of new therapeutic agents. Further research into the

structure-activity relationships and mechanisms of action of these compounds is warranted to

fully explore their clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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